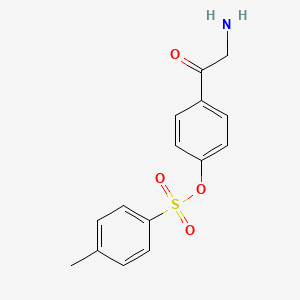
1-Methyl-1-octylpyrrolidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-octylpyrrolidin-1-ium is a quaternary ammonium compound with the molecular formula C13H28N. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Preparation Methods
1-Methyl-1-octylpyrrolidin-1-ium can be synthesized through a variety of methods. One common synthetic route involves the alkylation of pyrrolidine with an alkyl halide. For example, the reaction of pyrrolidine with 1-bromooctane in the presence of a base can yield 1-octylpyrrolidine. This intermediate can then be methylated using methyl iodide to produce this compound .
Industrial production methods often involve similar steps but are optimized for larger scales. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-Methyl-1-octylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Scientific Research Applications
1-Methyl-1-octylpyrrolidin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1-octylpyrrolidin-1-ium involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. This interaction is often mediated by the compound’s ability to form hydrogen bonds and electrostatic interactions with membrane components .
In chemical reactions, its mechanism of action is largely determined by its ability to stabilize transition states and intermediates through solvation and ionic interactions. This property makes it an effective catalyst and solvent in various chemical processes .
Comparison with Similar Compounds
1-Methyl-1-octylpyrrolidin-1-ium can be compared with other similar compounds, such as:
1-Methyl-1-butylpyrrolidin-1-ium: This compound has a shorter alkyl chain, resulting in different solvation properties and lower thermal stability.
1-Methyl-1-hexylpyrrolidin-1-ium: With an intermediate alkyl chain length, this compound exhibits properties between those of 1-Methyl-1-butylpyrrolidin-1-ium and this compound.
1-Methyl-1-decylpyrrolidin-1-ium: This compound has a longer alkyl chain, leading to higher viscosity and lower solubility in certain solvents.
The uniqueness of this compound lies in its optimal balance of solvation properties, thermal stability, and low volatility, making it suitable for a wide range of applications .
Properties
CAS No. |
867212-80-4 |
|---|---|
Molecular Formula |
C13H28N+ |
Molecular Weight |
198.37 g/mol |
IUPAC Name |
1-methyl-1-octylpyrrolidin-1-ium |
InChI |
InChI=1S/C13H28N/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14/h3-13H2,1-2H3/q+1 |
InChI Key |
JWPBORWCDZAHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1(CCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


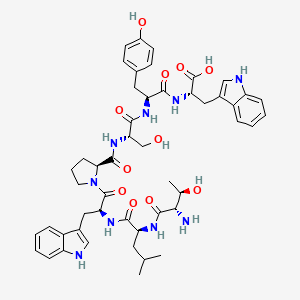


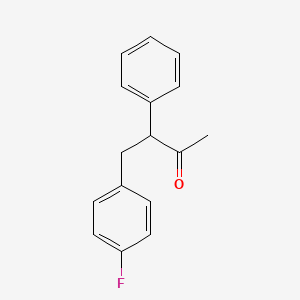

![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
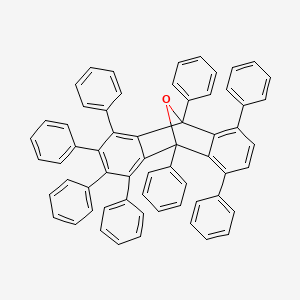
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

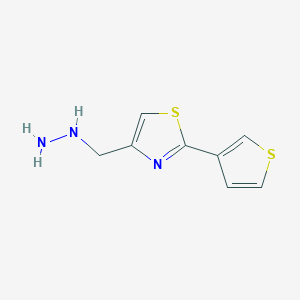
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)
![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)
